N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that features both indole and cycloheptapyridazine moieties. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . The cycloheptapyridazine ring system is less common but has been explored for its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves the coupling of an indole derivative with a cycloheptapyridazine precursor. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling reaction, which is widely used for the preparation of amides . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the cycloheptapyridazine ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
indole derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions . The cycloheptapyridazine moiety may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: An indole derivative with anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with potential antiviral activity.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to the presence of both indole and cycloheptapyridazine moieties, which may confer a combination of biological activities not seen in simpler indole derivatives. This dual functionality could make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H24N4O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C21H24N4O2/c26-20(22-11-13-24-12-10-16-6-4-5-9-19(16)24)15-25-21(27)14-17-7-2-1-3-8-18(17)23-25/h4-6,9-10,12,14H,1-3,7-8,11,13,15H2,(H,22,26) |
InChI Key |
JGONDPOQLZAJKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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